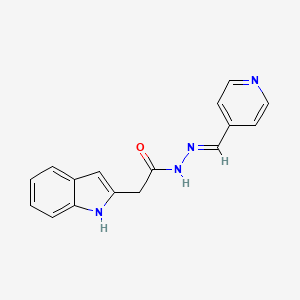![molecular formula C18H23N3O2 B5601942 4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions under specific conditions, such as the Bischler-Napieralski reaction, to form complex structures like 3-arylmethylidene-4,5-dihydro-3H-pyrazoles. These methods highlight the versatility of synthesis techniques in obtaining structurally diverse benzamides and related heterocycles (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
X-ray crystallographic analysis plays a crucial role in confirming the molecular structure of synthesized compounds. For instance, the structure of specific benzamide derivatives has been established as E-isomers, demonstrating the importance of structural determination in understanding compound behavior and properties (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamides and similar compounds are influenced by their functional groups and molecular structure. For example, reactions involving pyrazole or indazole nuclei with benzamides have shown potential biological activities, highlighting the chemical versatility and potential therapeutic applications of these molecules (Raffa et al., 2019).
Physical Properties Analysis
The physical properties of compounds like 4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide can be inferred from similar structures, where solubility, melting points, and crystalline forms are determined through experimental methods. These properties are crucial for understanding the compound's behavior in various environments and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives or undergoing transformations, are key areas of study. For benzamide derivatives, their interaction with various reagents and conditions can lead to a wide range of products with diverse biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Enaminones, including isomers related to the chemical structure of interest, have been synthesized and analyzed for their molecular structures using techniques like NMR spectroscopy and X-ray crystallography. These compounds exhibit intriguing intramolecular hydrogen bonds and weak hydrogen bonds in their crystal structures (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Biological Activity
- Derivatives of related compounds have been synthesized and tested for their biological activities, such as anti-influenza A virus activity. Certain benzamide-based compounds showed significant activity against bird flu influenza, highlighting the potential of similar compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Activity
- Some derivatives, such as 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, have demonstrated antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Antihypertensive Activity
- Related compounds, like 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, have been synthesized and evaluated for their antihypertensive activities, indicating potential applications in cardiovascular drug development (Cassidy et al., 1992).
Antihyperglycemic Agents
- Studies on pyrazoles and pyrazolones, chemically related to the compound , have shown promise as potent antihyperglycemic agents. These studies expand the understanding of the potential therapeutic applications of similar compounds (Kees et al., 1996).
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-(1-pyrazin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(16-12-19-10-11-20-16)21-17(22)15-6-4-14(5-7-15)8-9-18(2,3)23/h4-7,10-13,23H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUACWXBIXVCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
